molecular formula C13H23ClN4O2 B1378677 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride CAS No. 1461708-59-7

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B1378677
CAS No.: 1461708-59-7
M. Wt: 302.8 g/mol
InChI Key: LZKBYDMIJSTGAA-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

Scientific Research Applications

Synthetic Routes and Chemical Applications

  • Graphical Synthetic Routes of Vandetanib : A study reviewed the synthetic routes of Vandetanib, highlighting the importance of analyzing and summarizing different synthetic pathways for suitable industrial production. The process involves steps like substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showcasing the chemical versatility and commercial value of such compounds in manufacturing scale [W. Mi, 2015].

Biological and Pharmacological Research

  • DNA Binding and Anticancer Potential : The study on Hoechst 33258 and its analogues, including N-methyl piperazine derivatives, demonstrated strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding is crucial for its application in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating a potential pathway for rational drug design [U. Issar & R. Kakkar, 2013].

  • Cytochrome P450 Isoforms Inhibition : A review on chemical inhibitors of cytochrome P450 isoforms, which play a significant role in drug metabolism, highlighted the importance of selective inhibition for understanding drug interactions and toxicity. Piperazine derivatives are implied in the modulation of these enzymes, underscoring their significance in drug development and safety pharmacology [S. C. Khojasteh et al., 2011].

Therapeutic Applications and Drug Design

  • Anti-Mycobacterial Activity of Piperazine and its Analogues : Highlighting the versatility of piperazine as a core structural element, this review focused on anti-mycobacterial compounds featuring piperazine, showing significant activity against Mycobacterium tuberculosis, including drug-resistant strains. This underscores the role of piperazine derivatives in developing new anti-infective therapies [P. Girase et al., 2020].

  • Piperazine Derivatives for Therapeutic Use : An extensive patent review on piperazine compounds revealed their broad therapeutic utility, including roles as antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents. This diversity showcases the potential of piperazine derivatives in addressing various medical conditions and the ongoing interest in developing novel therapeutics based on this scaffold [A. Rathi et al., 2016].

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, related pyrazole derivatives have been shown to have anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .

Properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10;/h7-8,11,14H,5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBYDMIJSTGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride

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